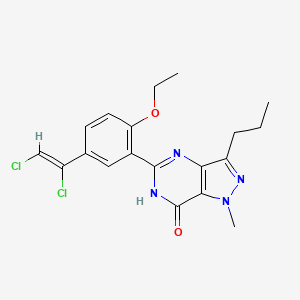
1,3-Difluoro-6-Methyl-5-Hepten-2-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-6-Methyl-5-Hepten-2-One is an organic compound with the molecular formula C8H12F2O. It is a key intermediate in the synthesis of various fluorinated terpenes, which are important in the field of organic chemistry due to their unique properties and applications .
Méthodes De Préparation
The synthesis of 1,3-Difluoro-6-Methyl-5-Hepten-2-One involves a multi-step process. One of the primary methods includes the reaction of acetyltrimethylsilane and trifluoromethyltrimethylsilane to form 1,1-difluoro-2-trimethylsilyloxypropene. This intermediate then reacts in situ with prenyl benzoate under the catalysis of trimethylsilyl trifluoromethanesulfonate to yield this compound .
Analyse Des Réactions Chimiques
1,3-Difluoro-6-Methyl-5-Hepten-2-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as vinylmagnesium bromide and lithium enolate of ethyl diethylphosphonoacetate are commonly used.
Major Products: Products include 4,4-difluorolinalool and 4,4-difluorogeraniol, which are significant in the synthesis of fluorinated terpenes.
Applications De Recherche Scientifique
1,3-Difluoro-6-Methyl-5-Hepten-2-One is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of fluorinated terpenes, which are valuable in organic synthesis due to their stability and reactivity.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Fluorinated compounds are often explored for their pharmaceutical properties, including potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-6-Methyl-5-Hepten-2-One involves its reactivity towards nucleophiles and electrophiles. The presence of fluorine atoms enhances its electrophilic character, making it susceptible to nucleophilic attacks. This property is exploited in various synthetic pathways to produce desired fluorinated products .
Comparaison Avec Des Composés Similaires
1,3-Difluoro-6-Methyl-5-Hepten-2-One can be compared with similar compounds such as:
6-Methylhept-5-en-2-one: This compound lacks the fluorine atoms, making it less reactive in certain synthetic applications.
4,4-Difluorolinalool: A derivative of this compound, used in the synthesis of fluorinated terpenes.
4,4-Difluorogeraniol: Another derivative, known for its stereoselective synthesis and applications in organic chemistry.
This compound stands out due to its unique fluorinated structure, which imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
1960-99-2 |
|---|---|
Formule moléculaire |
C8H12F2O |
Poids moléculaire |
162.18 |
Nom IUPAC |
1,3-difluoro-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C8H12F2O/c1-6(2)3-4-7(10)8(11)5-9/h3,7H,4-5H2,1-2H3 |
Clé InChI |
STWISHIYFPLHDH-UHFFFAOYSA-N |
SMILES |
CC(=CCC(C(=O)CF)F)C |
Synonymes |
5-Hepten-2-one, 1,3-difluoro-6-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione](/img/structure/B592482.png)

![Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592484.png)
![(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]](/img/structure/B592485.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)





![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)
